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Compound of Interest

Compound Name: 2-Methyl-4-morpholin-4-ylaniline

Cat. No.: B1592452

This guide provides a comprehensive overview of the spectroscopic characterization of 2-
Methyl-4-morpholin-4-ylaniline (CAS No: 581-00-0), a substituted aniline of interest in
pharmaceutical and chemical research. As direct spectral data for this specific molecule is not
readily available in public databases, this document leverages established spectroscopic
principles and data from the closely related analogue, 4-morpholinoaniline, to provide a
detailed, predictive analysis. This approach, rooted in fundamental scientific principles, offers
researchers a robust framework for the identification and characterization of this compound.

Molecular Structure and its Spectroscopic
Implications

2-Methyl-4-morpholin-4-ylaniline possesses a unique combination of a substituted aromatic
ring and a saturated heterocyclic morpholine moiety. This structure gives rise to a distinct
spectroscopic fingerprint, which we will explore through Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the
interplay of these structural features is paramount for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular
structure of organic compounds in solution. For 2-Methyl-4-morpholin-4-ylaniline, both H
and 3C NMR will provide invaluable information regarding the connectivity and chemical
environment of each atom.
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Predicted *H NMR Spectrum

The *H NMR spectrum of 2-Methyl-4-morpholin-4-ylaniline is expected to exhibit distinct
signals for the aromatic protons, the morpholine protons, the methyl protons, and the amine
protons. The predicted chemical shifts are based on the known spectrum of 4-
morpholinoaniline and the anticipated electronic effects of the additional methyl group.[1][2]
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Experimental Protocol for *H NMR Spectroscopy:
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e Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-4-morpholin-4-ylaniline
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds). The choice of
solvent can influence the chemical shifts, particularly for the labile amine protons.

e Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
e Acquisition Parameters:

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o The relaxation delay should be set to at least 1-2 seconds to ensure quantitative
integration.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and integrating the signals.

Visualization of Predicted *H NMR Assignments:
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Caption: Predicted *H NMR chemical shift assignments for 2-Methyl-4-morpholin-4-ylaniline.

Predicted **C NMR Spectrum

The 3C NMR spectrum will complement the *H NMR data, providing information about the
carbon skeleton of the molecule. The predicted chemical shifts are based on the known
spectrum of 4-morpholinoaniline and the expected substituent effects of the methyl group.[1][3]
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Predicted Chemical Shift (9,

Carbon Assignment Notes
ppm)
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Aromatic C (C-NHz2) ~145-148 )
by the nitrogen.
) ] Quaternary carbon, deshielded
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by the nitrogen.
Aromatic C (C-CHs) ~128-132 Quaternary carbon.
Aromatic C (CH) ~115-125 Aromatic methine carbons.
Morpholine C (N-CHz) ~48-52
) Deshielded by the oxygen
Morpholine C (O-CH-2) ~65-69
atom.
Methyl C (-CHs) ~17-20

Experimental Protocol for 3C NMR Spectroscopy:

o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy. A higher

concentration may be beneficial due to the lower natural abundance of 13C.

e Instrumentation: Acquire the spectrum on the same NMR spectrometer.

e Acquisition Parameters:

o Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each

carbon.

o The spectral width should be set to cover the expected range of carbon chemical shifts

(e.g., 0-160 ppm).

o Alarger number of scans will be required compared to 'H NMR (e.g., 1024 or more).

o Data Processing: Process the data using a Fourier transform and phase correction.

Infrared (IR) Spectroscopy
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IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The IR spectrum of 2-Methyl-4-morpholin-4-ylaniline is expected to show
characteristic absorption bands for the N-H bonds of the primary amine, the C-N bonds, the
aromatic C-H and C=C bonds, and the C-O bond of the morpholine ring.[1][4] While a specific
spectrum for the target molecule is noted to be available from commercial suppliers, the data is
not publicly accessible.[5][6][7][8][9]

Expected Frequency Range

Vibrational Mode Intensity

(cm~)
N-H Stretch (primary amine) 3300-3500 Medium (two bands)
Aromatic C-H Stretch 3000-3100 Medium to Weak
Aliphatic C-H Stretch 2800-3000 Medium
C=C Aromatic Stretch 1500-1600 Medium to Strong
N-H Bend (primary amine) 1580-1650 Medium
C-N Stretch (aromatic amine) 1250-1360 Strong
C-O-C Stretch (ether) 1070-1150 Strong

Experimental Protocol for IR Spectroscopy:
e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

o ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on
the ATR crystal. This method requires minimal sample preparation.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition Parameters:

o Scan the mid-infrared region (typically 4000-400 cm~1).
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o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the IR
spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used for structural elucidation and confirmation. The electron
ionization (EI) mass spectrum of 2-Methyl-4-morpholin-4-ylaniline is expected to show a
molecular ion peak and several characteristic fragment ions. The molecular weight of 2-Methyl-
4-morpholin-4-ylaniline is 192.26 g/mol .[5]

Predicted Fragmentation Pattern:

The fragmentation of N-aryl morpholines is often initiated by cleavage of the bonds adjacent to
the nitrogen atoms. For 2-Methyl-4-morpholin-4-ylaniline, the following key fragments are
anticipated:

Molecular lon (M*'): m/z = 192

[M - CHs]*: m/z = 177 (loss of the methyl group)

[M - C2H4O]*": m/z = 148 (loss of ethylene oxide from the morpholine ring)

[M - C4HsNOJ*: m/z = 106 (cleavage of the morpholine ring)

Experimental Protocol for Mass Spectrometry:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or after separation by gas chromatography
(GC-MS).

 lonization: Use Electron lonization (El) at a standard energy of 70 eV.

o Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion
and fragment ions.
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Visualization of Predicted Mass Spectrometry Fragmentation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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